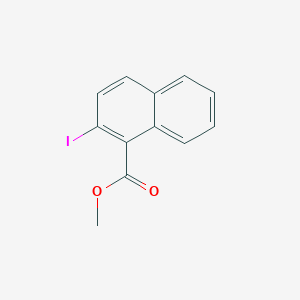

Methyl 2-iodo-1-naphthoate

Description

Contextualization of Naphthoate Derivatives as Strategic Synthons in Chemical Research

Naphthoic acid and its derivatives are a class of organic compounds that have long been recognized for their utility in various domains of chemical research. ontosight.ai These compounds, characterized by a naphthalene (B1677914) core appended with a carboxylic acid or ester group, serve as pivotal intermediates in the synthesis of a wide array of more complex molecules. ontosight.aikyoto-u.ac.jp Their applications span from the development of pharmaceuticals and agrochemicals to the creation of novel materials with specific electronic or photophysical properties. smolecule.comjst.go.jp

The exploration of naphthoic acid derivatives dates back to the early 20th century, with initial studies focusing on their role in the synthesis of dyes and other functional organic compounds. smolecule.com Over the decades, the synthetic versatility of these compounds has been extensively harnessed. For instance, derivatives of 1-naphthoic acid have been investigated for their potential pharmacological activities, including analgesic and anti-inflammatory effects. ontosight.ai Furthermore, certain naphthoic acid derivatives have been shown to exhibit plant growth-regulating activities. kyoto-u.ac.jp The ability to introduce various substituents onto the naphthalene ring allows for the fine-tuning of the molecule's properties, making naphthoate derivatives highly valuable synthons in the design and synthesis of target molecules with desired functionalities.

Significance of Aryl Halides, with Emphasis on Iodo-Naphthalene Frameworks, in Modern Organic Chemistry

Aryl halides are a fundamental class of organic compounds where a halogen atom is directly attached to an aromatic ring. wikipedia.orgiitk.ac.in They are distinct from alkyl halides in their reactivity and are indispensable in modern organic synthesis. wikipedia.org Among the aryl halides, aryl iodides, and specifically iodo-naphthalene frameworks, hold a special place due to the high reactivity of the carbon-iodine (C-I) bond. This bond is weaker than other carbon-halogen bonds, making the iodine atom an excellent leaving group in various chemical transformations.

The paramount importance of aryl halides, including iodo-naphthalenes, lies in their role as precursors in a multitude of cross-coupling reactions. taylorandfrancis.comrsc.org These reactions, often catalyzed by transition metals like palladium or copper, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgmdpi.com For example, the Suzuki-Miyaura, Stille, and Sonogashira couplings, which are cornerstone reactions in contemporary organic synthesis, frequently employ aryl iodides as the electrophilic partner. smolecule.com The reactivity of the C-I bond in iodo-naphthalenes facilitates their participation in these reactions, allowing for the construction of complex biaryl structures and other substituted aromatic systems that are prevalent in pharmaceuticals, natural products, and advanced materials. taylorandfrancis.combaranlab.orgresearchgate.net

The iodo-naphthalene scaffold, as seen in Methyl 2-iodo-1-naphthoate, provides a robust platform for introducing molecular diversity. The iodine atom can be readily displaced or involved in coupling reactions, while the naphthoate moiety offers further sites for functionalization. This dual reactivity makes iodo-naphthalene derivatives powerful building blocks in the total synthesis of complex natural products and in the generation of libraries of compounds for drug discovery. nih.gov

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound indicates its primary role as a synthetic intermediate. While specific studies focusing exclusively on this compound are not abundant, its utility can be inferred from research on related iodo-naphthoic acid derivatives and their applications in synthesis. For instance, the synthesis of various N-alkyl-3-(halo-naphthoyl)indoles has utilized iodo-naphthoic acid precursors, highlighting the importance of this class of compounds in medicinal chemistry research. clemson.edunih.gov

A significant area of application for iodo-naphthalene derivatives is in palladium-catalyzed cross-coupling reactions. evitachem.com The reactivity of the C-I bond makes these compounds ideal substrates for constructing complex molecular frameworks. escholarship.orgnih.gov However, detailed mechanistic studies and the full scope of reactions for this compound itself appear to be an area with potential for further exploration.

One of the identified knowledge gaps is the limited availability of comprehensive physicochemical and toxicological data for this compound in publicly accessible databases. While information on similar compounds like Methyl 1-naphthoate (B1232437) and other naphthoic acid derivatives exists, specific data for the 2-iodo-1-naphthoate isomer is sparse. nih.govchemicalbook.com Furthermore, while its role as a building block is evident, dedicated studies on optimizing its synthesis and expanding its reaction repertoire could unlock new synthetic pathways. Research into its potential applications in materials science, leveraging the properties of the naphthalene core, also remains an underexplored avenue.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉IO₂ |

| Molecular Weight | 312.10 g/mol |

| IUPAC Name | methyl 2-iodonaphthalene-1-carboxylate |

| CAS Number | 5770-59-2 |

This table is generated based on available data for similar compounds and general chemical principles. Specific experimental values for this compound may vary.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodonaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXNUQZGVJOBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Derivatization Chemistry of Methyl 2 Iodo 1 Naphthoate

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The aryl iodide moiety in methyl 2-iodo-1-naphthoate is a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C–I bond, compared to C–Br or C–Cl bonds, makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium catalysts are exceptionally effective in mediating the coupling of aryl iodides with a variety of organic partners. For this compound, these reactions provide powerful methods for elaborating the naphthalene (B1677914) scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is one of the most widely used methods for forming biaryl structures.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is known for its high stereoselectivity, typically affording the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.org It is a reliable method for synthesizing arylalkynes.

Stille Reaction: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). buecher.de A key advantage is the stability of organostannanes to air and moisture. buecher.de

Below is a table summarizing typical conditions for these reactions with aryl iodides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Often not required) | Toluene, THF |

The catalytic cycles of these palladium-catalyzed reactions are generally understood to proceed through three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I), such as this compound, to a Pd(0) complex. This step involves the insertion of the palladium center into the carbon-iodine bond, forming a Pd(II) intermediate (Ar-Pd-I). The rate of this step is typically faster for iodides compared to bromides or chlorides.

Transmetalation: In this step, the organic group from the coupling partner (e.g., organoboron, organotin, or organocopper acetylide) is transferred to the palladium center, displacing the iodide. This forms a new Pd(II) intermediate containing both organic fragments (Ar-Pd-R). For the Suzuki reaction, this step involves an activated boronate species, while in the Stille reaction, the organostannane directly transfers its organic group.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired C-C coupled product (Ar-R). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions. Ligands can influence the catalyst's stability, activity, and selectivity by modulating the electronic and steric properties of the metal center.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) and other monodentate or bidentate phosphines like BINAP are commonly used. Bulky, electron-rich phosphines can promote the oxidative addition step and stabilize the active Pd(0) species.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. They are often used to catalyze couplings with less reactive aryl chlorides but are also highly effective for aryl iodides, sometimes leading to higher turnover numbers and catalyst stability.

Phosphine-Free Systems: In some cases, particularly in Heck reactions, phosphine-free catalyst systems can be employed. organic-chemistry.org These often involve palladacycles or palladium nanoparticles as the active catalytic species.

Optimization of the ligand is often necessary to achieve high yields and selectivity, especially when dealing with sterically hindered substrates or when trying to control regioselectivity.

Regioselectivity: In reactions like the Heck coupling, the regioselectivity of the addition to the alkene is a key consideration. The addition of the aryl group typically occurs at the less substituted carbon of the double bond due to steric factors. nih.gov For a substrate like this compound, the bulky naphthyl group would strongly favor addition to the terminal carbon of a monosubstituted alkene.

Stereoselectivity: The Heck reaction is well-known for proceeding with excellent trans selectivity in the product alkene. organic-chemistry.org This is a result of the syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of a palladium hydride. For other coupling reactions like Suzuki or Stille, the stereochemistry of a vinyl coupling partner is typically retained in the product. For reactions involving the creation of new stereocenters, asymmetric ligands are required to induce enantioselectivity. libretexts.org

Other Transition Metal-Mediated Coupling Reactions

While palladium is the most common catalyst for these transformations, other transition metals can also mediate similar cross-coupling reactions, often with complementary reactivity.

Nickel-Catalyzed Couplings: Nickel catalysts are a more earth-abundant and cost-effective alternative to palladium. They can catalyze Suzuki-type and other cross-coupling reactions of aryl halides, including iodides. researchgate.netnih.gov Nickel-catalyzed reactions sometimes proceed via different mechanisms, potentially involving single-electron transfer (SET) pathways. researchgate.net

Copper-Catalyzed Couplings: Copper is most famously used as a co-catalyst in the Sonogashira reaction but can also mediate Ullmann-type homocoupling of aryl iodides or cross-coupling reactions to form C-N, C-O, and C-S bonds.

Iron-Catalyzed Couplings: Iron is a highly attractive catalyst due to its low cost, low toxicity, and abundance. Iron-catalyzed cross-coupling reactions of aryl halides with Grignard reagents have been developed, although their mechanisms are often complex and can involve radical pathways. nih.govnih.gov

Transformations of the Ester Functional Group

The methyl ester group at the 1-position of the naphthalene ring offers another site for chemical modification, which can be performed before or after derivatization at the 2-position.

Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-iodo-1-naphthoic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup. chemguide.co.uklibretexts.org This reaction, known as saponification, is generally irreversible and high-yielding. chemguide.co.uklibretexts.org

Reduction: The ester can be reduced to a primary alcohol, (2-iodo-1-naphthalenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally unreactive towards esters. masterorganicchemistry.com

Amidation: Direct reaction of the ester with an amine to form an amide is possible but often requires high temperatures or specific catalysts. A more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, which is then activated (e.g., as an acyl chloride or with a peptide coupling reagent) and reacted with the desired amine.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating with the corresponding alcohol in the presence of an acid or base catalyst. This equilibrium-driven process usually requires a large excess of the new alcohol.

Hydrolysis to 2-iodo-1-naphthoic Acid and Subsequent Derivatizations

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 2-iodo-1-naphthoic acid, is a fundamental transformation that opens the door to a wide range of derivatizations. This reaction is typically achieved under basic conditions, for instance, by refluxing with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Once formed, 2-iodo-1-naphthoic acid serves as a versatile intermediate for the synthesis of other derivatives. The carboxylic acid functionality can be readily converted into a variety of other functional groups. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can transform the carboxylic acid into the more reactive acyl chloride. This acyl chloride can then be subjected to a range of nucleophilic acyl substitution reactions to produce amides (by reacting with amines), esters (by reacting with alcohols), and other carboxylic acid derivatives.

Furthermore, the carboxylic acid itself can undergo derivatization through reactions such as Fischer esterification with various alcohols in the presence of an acid catalyst to yield different esters. Additionally, coupling reactions, for example with amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a direct route to amides. The derivatization of carboxylic acids is a well-established field, and reagents like 2-nitrophenylhydrazine are used to form derivatives for analytical purposes, such as HPLC with diode-array detection. nih.gov

The table below summarizes some potential derivatizations of 2-iodo-1-naphthoic acid.

| Reagent(s) | Product Functional Group |

| SOCl₂ or (COCl)₂, then RNH₂ | Amide |

| SOCl₂ or (COCl)₂, then ROH | Ester |

| ROH, H⁺ catalyst | Ester (Fischer Esterification) |

| RNH₂, DCC or EDC | Amide |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.comredalyc.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this provides a straightforward method to synthesize other alkyl esters of 2-iodo-1-naphthoic acid without proceeding through the hydrolysis to the carboxylic acid.

In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com The reaction is typically carried out in a large excess of the desired alcohol to drive the equilibrium towards the product.

Base-catalyzed transesterification, often using an alkoxide that corresponds to the desired alcohol, proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The choice of the alkoxide is crucial to prevent the reverse reaction. For example, to convert this compound to ethyl 2-iodo-1-naphthoate, sodium ethoxide in ethanol would be the reagent of choice.

The following table illustrates the reagents and expected products for the transesterification of this compound.

| Reagent(s) | Product |

| Ethanol, H⁺ catalyst | Ethyl 2-iodo-1-naphthoate |

| Propanol, H⁺ catalyst | Propyl 2-iodo-1-naphthoate |

| Sodium ethoxide in ethanol | Ethyl 2-iodo-1-naphthoate |

| Sodium propoxide in propanol | Propyl 2-iodo-1-naphthoate |

Reduction Reactions of the Ester Group

The ester group of this compound can be reduced to a primary alcohol, (2-iodo-1-naphthyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). harvard.edu The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

A similar reduction has been reported for methyl 8-iodo-1-naphthoate, which was reduced to (8-iodo-1-naphthyl)methanol in 95% yield using diisobutylaluminium hydride (DIBAL-H). tandfonline.com This suggests that DIBAL-H would also be an effective reagent for the reduction of this compound. Softer reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

The resulting (2-iodo-1-naphthyl)methanol can serve as a precursor for further synthetic modifications, such as conversion to the corresponding halide or oxidation to the aldehyde.

Reactions at the Naphthalene Ring System

The naphthalene ring of this compound is an aromatic system that can undergo substitution and cycloaddition reactions. The presence of the electron-withdrawing ester group and the deactivating but ortho, para-directing iodo group influences the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The naphthalene ring is generally more reactive towards electrophilic substitution than benzene. The directing effects of the existing substituents on the ring are crucial in determining the position of the incoming electrophile.

The methoxycarbonyl group (-CO₂Me) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. The iodo group (-I) is also deactivating due to its inductive effect, but it is an ortho, para-director because of the lone pairs on the iodine that can donate electron density through resonance.

Given the positions of the substituents in this compound, electrophilic attack will be directed to the unsubstituted positions of the naphthalene ring. The deactivating nature of both substituents suggests that harsh reaction conditions may be required for electrophilic aromatic substitution to occur. The precise location of substitution will depend on a combination of electronic and steric factors.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.comchemeurope.comyoutube.commasterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com

In this compound, the methoxycarbonyl group is an electron-withdrawing group. However, it is not in a position to effectively stabilize the negative charge of the Meisenheimer complex that would be formed by nucleophilic attack at the carbon bearing the iodo group. Therefore, nucleophilic aromatic substitution of the iodo group is expected to be challenging under standard SNAr conditions. Forcing conditions or the use of very strong nucleophiles might be necessary to effect such a transformation. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder) with Naphthalene Derivatives

Naphthalene can participate as the diene in Diels-Alder reactions, a type of [4+2] cycloaddition. brainly.inchemrevlett.com However, this reaction requires overcoming the high activation energy associated with the disruption of the aromaticity of one of the rings. echemi.com Consequently, Diels-Alder reactions with naphthalene typically require high temperatures, high pressures, or the use of Lewis acid catalysts to proceed at a reasonable rate. kpfu.ru

This compound, as a naphthalene derivative, could potentially undergo Diels-Alder reactions. The substituents on the ring would influence the reactivity and regioselectivity of the cycloaddition. The reaction would likely occur at the unsubstituted ring of the naphthalene system. The specific conditions required and the nature of the resulting cycloadduct would depend on the dienophile used.

Intramolecular dehydro-Diels-Alder reactions have been utilized to synthesize arylnaphthalene lignans, demonstrating a synthetic strategy for forming complex polycyclic structures from naphthalene precursors. nih.gov

Unexplored Reactivity Pathways and Novel Chemical Transformations

While the fundamental reactivity of the functional groups in this compound can be predicted, there remain several avenues for unexplored chemical transformations.

One area of potential interest is the use of the iodo group in transition-metal-catalyzed cross-coupling reactions. Aryl iodides are excellent substrates for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of substituents at the 2-position of the naphthalene ring, including alkyl, aryl, alkynyl, and amino groups. The steric hindrance from the peri-positioned ester group could influence the efficiency of these coupling reactions.

Another area for investigation is the dearomative functionalization of the naphthalene ring. While challenging, reactions that disrupt the aromaticity of the naphthalene system can lead to the formation of complex, three-dimensional structures. For instance, dearomative cycloaddition reactions, other than the Diels-Alder reaction, could be explored. nih.gov

Furthermore, the combination of the iodo and ester functionalities could be exploited in novel tandem reactions. For example, a reaction sequence involving a cross-coupling at the iodo position followed by an intramolecular reaction with the ester or a derivative thereof could lead to the synthesis of novel heterocyclic systems fused to the naphthalene core.

Finally, the photophysical properties of derivatives of this compound could be an interesting area of study. Naphthalene derivatives are known to be fluorescent, and the introduction of various substituents through the reactions described above could lead to the development of new fluorescent probes or materials with interesting optical properties.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Iodo 1 Naphthoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For Methyl 2-iodo-1-naphthoate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the methyl protons of the ester group. The chemical shifts of the aromatic protons would be influenced by the anisotropic effect of the naphthalene ring system and the electronic effects of the iodo and methoxycarbonyl substituents. Based on data from similar naphthalene derivatives, the aromatic protons are predicted to resonate in the range of 7.0-8.5 ppm, while the methyl protons of the ester group would likely appear as a singlet around 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. The spectrum is expected to show 12 distinct signals corresponding to the 10 carbons of the naphthalene ring, the carbonyl carbon of the ester, and the methyl carbon. The chemical shift of the carbon bearing the iodine atom (C2) is expected to be significantly shifted to a lower field due to the heavy atom effect of iodine.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring. This would be instrumental in tracing the connectivity of the aromatic protons and confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the naphthalene ring.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 | - | ~130 | - |

| C2 | - | ~95 | - |

| C3 | ~7.6 | ~130 | C1, C4a, C2 |

| C4 | ~8.0 | ~128 | C2, C4a, C5 |

| C4a | - | ~132 | - |

| C5 | ~7.9 | ~127 | C4, C6, C8a |

| C6 | ~7.5 | ~125 | C5, C7, C8 |

| C7 | ~7.6 | ~128 | C6, C8, C8a |

| C8 | ~8.1 | ~129 | C7, C8a, C1 |

| C8a | - | ~134 | - |

| C=O | - | ~168 | OCH₃ |

| OCH₃ | ~4.0 (s, 3H) | ~53 | C=O |

Note: The predicted chemical shifts are estimates based on analogous compounds and may vary from experimental values.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. nih.gov Unlike in solution where molecules are rapidly tumbling, in the solid state, the orientation of the molecule with respect to the external magnetic field is fixed. This provides valuable information about the molecular conformation and intermolecular interactions.

For this compound, ssNMR could be used to determine the conformation of the methoxycarbonyl group relative to the naphthalene ring. The presence of the bulky iodine atom at the 2-position is likely to influence the preferred orientation of the ester group to minimize steric hindrance. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide high-resolution spectra of the carbon atoms in the solid state. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions.

Furthermore, ssNMR can probe molecular dynamics in the crystalline phase. By measuring relaxation times (T₁) and observing changes in the spectra at different temperatures, it is possible to study motions such as the rotation of the methyl group or slight librations of the naphthalene ring. In halogenated aromatic compounds, ssNMR has been used to study the nature of halogen bonding and other non-covalent interactions that dictate the crystal packing. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule and their local environment.

The IR and Raman spectra of this compound would be characterized by vibrational modes associated with the naphthalene ring, the ester functional group, and the carbon-iodine bond.

Ester Group Vibrations: A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the IR spectrum, typically in the region of 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1300-1100 cm⁻¹ region.

Naphthalene Ring Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, would be observed in the 900-700 cm⁻¹ range.

Carbon-Iodine Vibration: The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| C=O Stretch (Ester) | 1720-1700 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-O Stretch (Ester) | 1300-1100 | Strong | Weak |

| Aromatic C-H Bend (out-of-plane) | 900-700 | Strong | Weak |

| C-I Stretch | 600-500 | Medium | Strong |

In the solid state, intermolecular interactions can lead to shifts in vibrational frequencies. While this compound does not possess strong hydrogen bond donors, weak C-H···O interactions between the aromatic protons and the carbonyl oxygen of neighboring molecules might be present. These interactions could lead to slight shifts in the C=O and C-H stretching frequencies in the solid-state IR spectrum compared to the solution spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. For this compound (C₁₂H₉IO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.

The calculated exact mass of the molecular ion [M]⁺ is 311.9647 g/mol . HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions.

In addition to determining the molecular formula, the mass spectrum would also reveal characteristic fragmentation patterns. Upon electron ionization, the molecular ion would likely undergo fragmentation, providing further structural information. Common fragmentation pathways for aromatic esters include the loss of the methoxy (B1213986) group (-OCH₃) to give an acylium ion, or the loss of the entire methoxycarbonyl group (-COOCH₃). The presence of iodine would also lead to characteristic fragments, including the loss of an iodine atom.

Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺ | C₁₂H₉IO₂⁺ | 311.9647 | Molecular Ion |

| [M-OCH₃]⁺ | C₁₁H₆IO⁺ | 280.9463 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | C₁₀H₆I⁺ | 252.9514 | Loss of methoxycarbonyl radical |

| [M-I]⁺ | C₁₂H₉O₂⁺ | 185.0603 | Loss of iodine radical |

Precise Molecular Formula Determination and Isotopic Pattern Analysis

The determination of the precise molecular formula of an organic compound is a fundamental aspect of its characterization. For this compound, high-resolution mass spectrometry (HRMS) is the definitive technique. The compound's molecular formula is established as C₁₂H₉IO₂. benthamopen.com This formula corresponds to a molecular weight of approximately 312.11 g/mol . benthamopen.com

In mass spectrometry, the analysis of the isotopic pattern of the molecular ion peak provides crucial information for formula confirmation. The presence of iodine in this compound significantly influences its isotopic signature. Iodine is a monoisotopic element, meaning it exists naturally as a single stable isotope, ¹²⁷I, with 100% abundance. benthamopenarchives.comresearchgate.netnih.gov Consequently, unlike compounds containing chlorine or bromine which exhibit characteristic M+2 peaks, the mass spectrum of an iodine-containing compound will not show this feature.

The M+1 peak in the spectrum of this compound is therefore primarily attributable to the natural abundance of the ¹³C isotope (approximately 1.1%). The intensity of the M+1 peak can be predicted based on the number of carbon atoms in the molecule. For a molecule with 12 carbon atoms, the theoretical relative intensity of the M+1 peak is approximately 13.2% (12 x 1.1%). This predicted value can be compared with the experimental data to further validate the molecular formula.

Table 1: Isotopic Data for Elements in this compound

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.00000 | 98.9% |

| ¹³C | 13.00335 | 1.1% | |

| Hydrogen | ¹H | 1.00783 | 99.98% |

| ²H | 2.01410 | 0.02% | |

| Oxygen | ¹⁶O | 15.99491 | 99.76% |

| ¹⁷O | 16.99913 | 0.04% | |

| ¹⁸O | 17.99916 | 0.20% | |

| Iodine | ¹²⁷I | 126.90447 | 100% |

Fragmentation Pathway Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns. The fragmentation of this compound is influenced by the presence of the aromatic naphthalene core, the ester functional group, and the iodine substituent.

The fragmentation process begins with the ionization of the molecule to form a molecular ion (M⁺•). The subsequent fragmentation of this molecular ion provides structurally informative fragment ions. Key fragmentation pathways for this compound can be predicted based on the established fragmentation patterns of aromatic esters and iodo compounds. rsc.orgsigmaaldrich.com

A primary and highly characteristic fragmentation for iodo-aromatic compounds is the cleavage of the carbon-iodine bond. acs.org This is due to the relative weakness of the C-I bond. This cleavage results in the formation of an iodine cation (I⁺) at m/z 127 and a naphthyl ester radical, or a naphthyl ester cation and an iodine radical. nih.gov The presence of a significant peak at m/z 127 is a strong indicator of an iodine-containing compound.

Fragmentation of the ester group is also expected. This can occur through several pathways:

Loss of the methoxy radical (•OCH₃): This results in the formation of a naphthoyl cation at m/z 281.

Loss of the methyl radical (•CH₃): This would lead to a fragment ion at m/z 297.

Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃) can also occur.

The stable aromatic naphthalene ring can also influence fragmentation, often leading to the formation of resonance-stabilized ions.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 312 | [C₁₂H₉IO₂]⁺• (Molecular Ion) | - |

| 297 | [C₁₁H₆IO₂]⁺ | •CH₃ |

| 281 | [C₁₂H₉O]⁺ | •OCH₃ |

| 185 | [C₁₂H₉O₂]⁺ | •I |

| 155 | [C₁₁H₇O]⁺ | •I, CO |

| 127 | [I]⁺ | [C₁₂H₉O₂]• |

| 127 | [C₁₀H₇]⁺ | •I, •COOCH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Investigation of Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the electronic transitions between different energy levels. The UV-Vis spectrum of this compound is dominated by the extensive conjugated π-system of the naphthalene ring.

The naphthalene moiety is a chromophore that exhibits strong absorption in the ultraviolet region due to π → π* transitions. The presence of substituents on the naphthalene ring, such as the iodo and the methyl ester groups, can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted naphthalene.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules in a crystal lattice.

Determination of Solid-State Molecular Conformation and Stereochemistry

While a specific crystal structure for this compound is not available in the provided search results, analysis of related structures allows for predictions of its likely conformation. The naphthalene ring system is expected to be essentially planar. The orientation of the methyl ester group relative to the naphthalene ring is of interest. There may be a slight twist around the C(1)-C(ester) bond to minimize steric hindrance with the adjacent iodine atom at the 2-position. The stereochemistry at the sp² hybridized carbons of the naphthalene ring is planar.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, π-stacking, supramolecular assemblies)

The packing of this compound molecules in the crystal lattice will be governed by a variety of intermolecular interactions.

Halogen Bonding: A key interaction expected in the crystal structure of this compound is halogen bonding. nih.gov The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the axis of the C-I bond. acs.org This positive region can interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as the oxygen atoms of the ester group or the π-electron cloud of a neighboring naphthalene ring. nih.gov This type of interaction is directional and can play a significant role in dictating the supramolecular assembly.

The interplay of these and other weaker interactions, such as C-H···O and C-H···π interactions, will determine the final three-dimensional crystal structure and the formation of potential supramolecular assemblies.

Computational and Theoretical Investigations of Methyl 2 Iodo 1 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Methyl 2-iodo-1-naphthoate. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. DFT is particularly popular due to its favorable balance of computational cost and accuracy. These methods are used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity.

For instance, DFT calculations have been employed to investigate the reaction profiles and chemoselectivity in cross-coupling reactions involving similar naphthoate structures. In a study on cobalt-catalyzed cross-coupling, DFT was used with model substrates like 1-bromo-2-(methyl)-naphthoate and 1-iodo-2-(methoxy)-naphthalene to map the reaction's energetic landscape. chinesechemsoc.org The calculations determined the energies of intermediates and transition states, starting from a Co(I) catalyst. chinesechemsoc.org Such an approach for this compound would involve optimizing the ground state geometry to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would predict its infrared spectrum, NMR chemical shifts, and electronic properties, which can be compared with experimental data for validation.

Ab initio methods, while often more computationally intensive, can offer higher accuracy for specific properties. Both DFT and ab initio approaches provide a foundational understanding of the molecule's stability and potential reaction pathways. For example, DFT calculations on related 1,8-disubstituted naphthalenes were used to compute free-energy changes for reactions, successfully predicting which products would form. dal.ca

Table 1: Example of Calculated Transition State Energies in a Related Naphthoate System This table illustrates the type of data generated from DFT calculations on related systems. The values are from a study on cobalt-catalyzed cross-coupling.

| Transition State | Description | Calculated Gibbs Free Energy (kcal/mol) |

| TS1 | Oxidative addition of aryl bromide | 23.7 chinesechemsoc.org |

| TS2 | Oxidative addition of aryl iodide | 24.6 chinesechemsoc.org |

Data sourced from a study on model substrates 1-bromo-2-(methyl)-naphthoate and 1-iodo-2-(methoxy)-naphthalene.

Molecular Orbital (MO) analysis provides a detailed picture of the distribution of electrons within this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For related 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas, plots of the frontier molecular orbitals (HOMO and LUMO) have been calculated to understand their electronic properties. conicet.gov.ar A similar analysis for this compound would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The iodine atom, being highly electronegative, and the carbonyl group would significantly influence the charge distribution.

Natural Bond Orbital (NBO) analysis can also be performed to quantify the charge on each atom, providing a more intuitive understanding of the molecule's polarity and potential sites for electrostatic interactions. This information is crucial for predicting how the molecule will interact with other reagents, catalysts, or biological targets.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions involving this compound. This involves identifying all relevant intermediates and, crucially, the transition states that connect them.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile (or reaction coordinate diagram) can be constructed for a proposed reaction mechanism. This profile allows for the identification of the activation energy for each step. The step with the highest activation energy is the rate-determining step (RDS) of the reaction.

DFT calculations on the cobalt-catalyzed cross-coupling of related organohalides successfully identified the transition states for the oxidative addition of both an aryl bromide and an aryl iodide, calculating their respective energy barriers. chinesechemsoc.org In another study, computational analysis of a palladium-catalyzed allylic substitution using a catalyst derived from 2-iodo-1-naphthoic acid found that the transition state leading to the major product was only 0.2 kcal/mol lower in energy than the one leading to the minor enantiomer. nih.gov This type of detailed energetic mapping is essential for understanding and optimizing reaction conditions.

Many reactions can potentially yield multiple isomers (regioisomers or stereoisomers). Computational modeling can predict which isomer is favored by comparing the energies of the transition states leading to each possible product. The pathway with the lower activation energy will be the dominant one, thus determining the reaction's outcome.

For example, in a study of an enantioselective cross-coupling reaction, a comprehensive conformational search and DFT calculations were performed on the reductive elimination step. chinesechemsoc.org The Gibbs free energy difference between the lowest energy transition states leading to the (R) and (S) enantiomers was calculated to be 1.5 kcal/mol, which accurately reproduced the experimentally observed preference for the (R)-product. chinesechemsoc.org Similarly, computational studies on a PIN-palladacycle catalyst derived from 2-iodo-1-naphthoic acid were used to understand the diastereoselection in an oxypalladation step by comparing the activation energies of four possible transition state structures. nih.gov For this compound, this approach could be used to predict the regioselectivity of substitution reactions on the naphthalene (B1677914) ring or the stereochemical outcome of reactions at the ester group.

Table 2: Example of Calculated Relative Energies for Different Transition States This table shows data from a computational study on a PIN-palladacycle catalyst, illustrating how relative energies determine product selectivity.

| Transition State Structure | Description | Relative Energy (kcal/mol) | Predicted Outcome |

| 29 | Leads to major enantiomer | 0.0 nih.gov | Major Product |

| 30 | Leads to minor enantiomer | +0.2 nih.gov | Minor Product |

| 31 | trans coordination | +4.0 nih.gov | Disfavored |

| 32 | trans coordination | +5.4 nih.gov | Disfavored |

Data relative to the lowest energy transition state (29).

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its reactivity and interactions. The naphthalene core is largely planar, but rotation around the C1-C(O)O and O-CH3 single bonds allows for different conformations.

Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers to rotation between them. This can be done through systematic grid scans or more sophisticated search algorithms.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. youtube.com While computationally intensive, MD simulations can provide insights into the conformational landscape, the flexibility of different parts of the molecule, and its interactions with solvent molecules. Such simulations are particularly valuable for understanding how the molecule might fit into a constrained environment like an enzyme's active site or a catalyst's coordination sphere. nih.govyoutube.com For instance, DFT-based constrained ab initio molecular dynamics simulations have been noted as a method for such investigations. scispace.com

Theoretical Prediction of Spectroscopic Properties to Aid Experimental Characterization

In the structural elucidation of novel or complex organic molecules like this compound, experimental spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental. However, the unambiguous assignment of spectral signals to specific atoms or functional groups can be challenging. Modern computational chemistry provides a powerful solution by offering theoretical predictions of spectroscopic properties, which, when compared with experimental results, can significantly enhance the confidence and accuracy of structural assignments. Density Functional Theory (DFT) is a predominant method employed for this purpose, enabling the calculation of molecular geometries, vibrational frequencies, and NMR chemical shifts with a useful degree of accuracy. smolecule.comresearchgate.net

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization. Theoretical models can predict the spectra for a proposed structure, and the agreement (or lack thereof) with the experimental spectra provides strong evidence for its confirmation or rejection. This approach is particularly valuable for differentiating between isomers or for understanding the conformational effects on spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Computational methods, particularly DFT using approaches like the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. libretexts.org The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory. Following this, the magnetic shielding tensors for each nucleus are calculated, from which the chemical shifts (δ) are derived, typically referenced against a standard like Tetramethylsilane (TMS).

For this compound, theoretical calculations would provide predicted chemical shifts for the six distinct aromatic protons, the three methyl protons, and the twelve unique carbon atoms, including the ester and methyl carbons. These predicted values help in the precise assignment of the often-complex aromatic region in the experimental spectrum and confirm the electronic environment of each nucleus. Discrepancies between predicted and experimental shifts can point to specific steric or electronic effects not fully captured by the computational model or can help in refining the understanding of the molecule's preferred conformation in solution.

Below is an illustrative table comparing typical experimental chemical shift ranges for compounds with a 1-naphthoate (B1232437) structure with the kind of data that would be generated from DFT calculations.

Vibrational (IR) Spectroscopy Prediction

Theoretical calculations are also extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net After a geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity, resulting in better agreement with experimental data. chemicalbook.com

For this compound, a theoretical IR spectrum would predict the positions of key vibrational modes. This includes the strong carbonyl (C=O) stretch of the ester group, the various aromatic C-H and C=C stretching vibrations, and the characteristic C-O stretches. Furthermore, the calculation can help identify the C-I stretching frequency, which is often weak and occurs in the far-infrared region, making it difficult to assign experimentally without theoretical guidance.

The following table demonstrates how theoretical vibrational frequencies are compared with experimental IR data for the assignment of key functional groups in this compound.

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Predicted (Scaled DFT) Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Calculated values confirm the presence of the naphthalene ring. | Confirms aromaticity. |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Predicted frequencies for symmetric and asymmetric stretches of the methyl group. | Confirms the methyl ester group. |

| Carbonyl Stretch | C=O | 1710 - 1730 | A strong predicted absorption, highly characteristic of the ester. | Key functional group identification. |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | A series of predicted bands corresponding to the naphthalene ring system. | Fingerprint region analysis. |

| C-O Stretch | Ester C-O | 1200 - 1300 | Predicted vibrations confirm the ester linkage. | Supports ester identification. |

| C-I Stretch | C-I | 500 - 600 | Calculation helps locate this low-energy vibration. | Confirms the position of the iodo-substituent. |

By systematically comparing the predicted spectral data with experimental findings, a highly detailed and reliable structural characterization of this compound can be achieved, demonstrating the indispensable role of computational chemistry in modern organic analysis.

Applications of Methyl 2 Iodo 1 Naphthoate As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of methyl 2-iodo-1-naphthoate make it an important intermediate in the synthesis of complex organic molecules. The iodo group provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, while the naphthalene (B1677914) scaffold serves as a rigid and planar core that can be elaborated into more complex structures.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems

This compound is a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. The iodo substituent at the 2-position allows for the introduction of various aryl and vinyl groups through palladium-catalyzed cross-coupling reactions, which can then undergo subsequent cyclization reactions to form extended aromatic systems. For instance, a Suzuki coupling reaction with an appropriately substituted arylboronic acid can be employed to form a biaryl intermediate, which can then be subjected to an intramolecular cyclodehydrogenation reaction to afford a larger PAH. nih.gov

Furthermore, the ester functionality can be converted to other functional groups that can participate in ring-forming reactions. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group, can set the stage for an intramolecular Friedel-Crafts type reaction to construct a new fused ring. Annulation reactions, where a new ring is fused onto the existing naphthalene core, are also a powerful strategy for the synthesis of complex PAHs from iodo-naphthalene derivatives. rsc.org

Table 1: Examples of Cross-Coupling Reactions for PAH Synthesis

| Cross-Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki Coupling | This compound | Arylboronic acid | Palladium(0) | 2-Aryl-1-naphthoate |

| Stille Coupling | This compound | Organostannane | Palladium(0) | 2-Substituted-1-naphthoate |

| Heck Coupling | This compound | Alkene | Palladium(0) | 2-Alkenyl-1-naphthoate |

Synthesis of Naphthalene-Based Scaffolds for Advanced Molecular Design

The naphthalene core is a common motif in many biologically active compounds and functional materials. chemistryviews.orgbohrium.com this compound provides a convenient entry point for the synthesis of a wide variety of substituted naphthalene-based scaffolds. The reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions is a key feature in this regard.

One of the most powerful methods for the construction of carbon-carbon bonds is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org this compound is an excellent substrate for this reaction, allowing for the introduction of an alkynyl group at the 2-position of the naphthalene ring. The resulting 2-alkynyl-1-naphthoate can then be further functionalized, for example, through cyclization reactions to form more complex heterocyclic systems fused to the naphthalene core. rsc.org The superior reactivity of iodoarenes compared to their bromo- and chloro- counterparts in these coupling reactions often leads to higher yields and milder reaction conditions. nih.gov

Table 2: Comparison of Halide Reactivity in Sonogashira Coupling

| Aryl Halide | Relative Reactivity |

| Aryl Iodide | Highest |

| Aryl Bromide | Intermediate |

| Aryl Chloride | Lowest |

Role in the Development of Catalytic Systems

The naphthalene scaffold is a privileged structure in the design of ligands for asymmetric catalysis and as a component of organometallic complexes with catalytic activity. The ability to precisely functionalize the naphthalene core is crucial for tuning the steric and electronic properties of these systems, and this compound serves as a key starting material for this purpose.

Incorporation into Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective synthesis, and the rigid naphthalene backbone is often used to create a well-defined chiral environment around a metal center. This compound can be used to introduce a naphthalene moiety into a variety of ligand scaffolds. For example, the iodo group can be displaced by a phosphine (B1218219) nucleophile to generate a naphthalene-based phosphine ligand. sci-hub.se The ester group can also be modified to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands. The steric bulk and electronic properties of the naphthalene unit can have a profound impact on the stereoselectivity of the resulting catalyst.

Precursors for Organometallic Complexes with Catalytic Activity

Organometallic complexes play a central role in catalysis, and the synthesis of new complexes with tailored reactivity is an active area of research. This compound can serve as a precursor for the synthesis of a range of organometallic complexes. The carbon-iodine bond can undergo oxidative addition to a low-valent metal center, such as palladium(0) or nickel(0), to form a metal-naphthalene complex. This is often the first step in many catalytic cycles. archive.org The ester group can also act as a coordinating group, leading to the formation of stable chelate complexes. These organometallic complexes can exhibit catalytic activity in a variety of transformations, including cross-coupling reactions, C-H activation, and polymerization.

Integration into Advanced Materials Science

Naphthalene-based materials have attracted significant interest in the field of advanced materials science due to their unique electronic and photophysical properties. rsc.org These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). gatech.eduswinburne.edu.au this compound can be used as a monomer in the synthesis of naphthalene-based polymers and other functional materials.

The iodo group provides a reactive handle for polymerization reactions, such as Suzuki and Stille coupling, allowing for the creation of well-defined conjugated polymers with extended π-systems. mdpi.commdpi.com The ester group can be used to tune the solubility and processing characteristics of the resulting polymers. The incorporation of the naphthalene moiety into the polymer backbone can enhance the charge transport properties and photoluminescence efficiency of the material. By carefully designing the structure of the polymer, it is possible to create materials with tailored electronic and optical properties for specific applications in organic electronics. nih.govresearchgate.net

Building Block for Optoelectronic Materials

This compound is identified by chemical suppliers as a potential building block for materials used in optoelectronics, including precursors for Organic Light Emitting Diodes (OLEDs), organic semiconductors, and fluorescent layers. The naphthalene core is a well-known chromophore that can be incorporated into larger conjugated systems. The iodine atom serves as a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings, which are instrumental in synthesizing complex organic molecules with tailored electronic and photophysical properties. These reactions would allow for the extension of the π-conjugated system by linking the naphthalene unit to other aromatic or functional moieties, a common strategy in the design of materials for organic electronics. However, specific examples and detailed research findings on the direct use of this compound in the synthesis of optoelectronic materials are not extensively documented in peer-reviewed literature.

Monomer or Intermediate in Polymer Synthesis

In the realm of polymer science, this compound is categorized as a potential monomer or intermediate. The reactive carbon-iodine bond can be utilized in various polymerization techniques. For instance, it could serve as a monomer in transition-metal-catalyzed polycondensation reactions to create polymers with naphthalene units in the backbone. Such polymers are often investigated for their thermal stability and optical properties. The methyl ester group could also be hydrolyzed to a carboxylic acid, providing another reactive site for polymerization, such as in the formation of polyesters or polyamides. While the potential exists, detailed studies or patents describing the specific polymerization of this compound are not readily found.

Precursor for Phthalocyanine Compounds and Related Macrocycles

Naphthalene derivatives are known precursors for the synthesis of naphthalocyanines, which are structural analogues of phthalocyanines with extended π-conjugated systems. nih.govnih.gov These macrocyclic compounds have applications in areas such as near-infrared (NIR) dyes and as active materials in electronic devices. researchgate.net Typically, the synthesis of naphthalocyanines involves the cyclotetramerization of dicyanonaphthalene derivatives. nih.gov While this compound does not possess the requisite dicyano groups for direct cyclotetramerization, it could potentially be chemically modified to form such a precursor. The iodo and ester functional groups could be transformed through a series of synthetic steps into the necessary cyano groups. However, the scientific literature does not currently provide specific examples of this compound being used for this purpose.

Analytical Method Development for Research Applications

The development of analytical methods for the detection and characterization of specific chemical compounds is crucial for monitoring their synthesis and purity. For a compound like this compound, standard analytical techniques would be employed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of this compound and for monitoring its reactions. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be effective for separation. Detection would typically be achieved using a UV detector, leveraging the strong UV absorbance of the naphthalene ring.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring and a singlet for the methyl ester protons.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be used for both identification and quantification.

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present, notably the characteristic carbonyl (C=O) stretch of the ester group.

While these are standard methods that would be applicable, specific research articles detailing the development of advanced chromatographic or spectroscopic detection methods for this compound in complex matrices are not available.

Below is a table summarizing the likely analytical techniques for this compound.

| Analytical Technique | Purpose | Expected Observations |

| HPLC | Purity assessment, reaction monitoring | A single major peak under appropriate conditions |

| 1H NMR | Structural confirmation | Aromatic proton signals, methyl singlet |

| 13C NMR | Structural confirmation | Signals for aromatic, carbonyl, and methyl carbons |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to C12H9IO2 |

| IR Spectroscopy | Functional group identification | Carbonyl (C=O) stretching vibration |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govijpdd.org For Methyl 2-iodo-1-naphthoate, this translates into a concerted effort to develop synthetic protocols that are not only high-yielding but also environmentally benign.

Current research trends focus on several key areas:

Atom Economy: Designing synthetic transformations that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Safer Solvents and Reagents: Replacing toxic and volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. nih.gov The use of biodegradable catalysts is also a key consideration. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.com

Renewable Feedstocks: Investigating the potential of deriving starting materials from renewable biological sources rather than finite petrochemicals.

An illustrative example from a related compound, methyl 8-iodo-1-naphthoate, showcases a scalable and efficient synthesis using a modified photoinduced Suárez halodecarboxylation reaction. tandfonline.comfigshare.com Exploring similar innovative, light-mediated reactions for the synthesis of this compound could provide a more sustainable alternative to traditional methods.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous, volatile organic compounds (e.g., chlorinated solvents). | Emphasizes safer solvents like water, ethanol, or solvent-free conditions. nih.gov |

| Catalysts | May use stoichiometric, toxic reagents. | Prefers non-toxic, recyclable catalysts, including biocatalysts. nih.gov |

| Energy Input | Typically relies on prolonged heating with high energy consumption. | Utilizes alternative energy sources like microwave or ultrasound to reduce time and energy. researchgate.net |

| Waste Generation | Can produce significant amounts of by-products and waste. | Aims for high atom economy to minimize waste streams. nih.gov |

Exploration of Novel Catalytic Systems for Challenging Transformations

The iodine atom in this compound makes it an ideal substrate for a vast array of catalytic cross-coupling reactions, which are fundamental for constructing complex organic molecules. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to expand the synthetic utility of this building block.

Key research frontiers include:

Advanced Palladium Catalysis: While palladium catalysts are staples for cross-coupling reactions, research continues to develop more active, stable, and versatile catalysts that can operate under milder conditions and with lower catalyst loadings. A palladium-catalyzed dimethylation of ortho-substituted iodoarenes has been demonstrated as a novel strategy for C-H methylation, a transformation that could be applied to this system. dicp.ac.cn

Earth-Abundant Metal Catalysis: Exploring the use of catalysts based on more abundant and less expensive metals like copper, iron, nickel, and cobalt as sustainable alternatives to precious metals like palladium.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a powerful and green method for forging new chemical bonds under exceptionally mild conditions. This approach could unlock new reaction pathways for this compound that are inaccessible through traditional thermal methods.

Metal-Free Catalysis: The development of reactions that use non-metal catalysts, such as iodine itself or organocatalysts, is a growing area. nih.govorganic-chemistry.org Iodine-catalyzed oxidative cross-coupling reactions, for instance, provide a metal-free pathway for forming new C-N bonds. organic-chemistry.org

Application in Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than a batch-wise fashion, is revolutionizing chemical manufacturing. nih.gov Adopting this technology for the synthesis and derivatization of this compound offers numerous advantages, particularly for scalable and industrial production. wiley-vch.de

Benefits of transitioning to flow processing include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. mit.edu

Improved Efficiency and Yield: Superior heat and mass transfer in microreactors allow for precise control over reaction parameters, often leading to higher yields, better selectivity, and shorter reaction times. nih.gov

Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. wiley-vch.de

Automation and Integration: Flow chemistry setups can be readily automated and integrated with in-line purification and analysis techniques, enabling a seamless "synthesis-to-product" process. mit.edulabcluster.com

The successful implementation of continuous flow processes for manufacturing active pharmaceutical ingredients (APIs) and related naphthoquinone structures demonstrates the immense potential for applying this technology to this compound. nih.govpatsnap.comnih.gov

Table 2: Batch vs. Flow Chemistry for Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Scale | Limited by vessel size; scaling up can be complex. | Easily scalable by extending run time or parallelization. wiley-vch.de |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. nih.gov |

| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small reactor volumes. mit.edu |

| Process Control | Less precise control over mixing and temperature. | Precise control over parameters like temperature, pressure, and residence time. |

| Automation | More challenging to fully automate. | Readily integrated with automated controls and in-line analytics. labcluster.com |

Discovery of New Reactivity Modes and Derivatization Strategies

This compound is a versatile chemical scaffold, but its full reactive potential is still being explored. Future research will focus on uncovering novel reactivity modes and developing innovative strategies to diversify its structure, leading to new families of compounds with potentially valuable properties.

Promising areas of investigation include:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the naphthalene (B1677914) ring is a highly sought-after goal in organic synthesis as it provides a more atom-economical way to build molecular complexity. Developing catalytic systems that can selectively activate the C-H bonds of this compound would open up a new dimension of derivatization.

Multi-component Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product can dramatically improve synthetic efficiency. Applying such strategies to this compound could rapidly generate libraries of structurally diverse naphthalene derivatives.

Domino and Cascade Reactions: Creating reaction sequences where a single catalytic event triggers a cascade of subsequent transformations can build intricate molecular architectures in a single step.

Exploiting the Naphthalene Core: The unique steric and electronic properties of the 1,2-disubstituted naphthalene system could be harnessed to direct novel cyclization or rearrangement reactions, leading to unique polycyclic aromatic structures. Research on the related methyl 8-iodo-1-naphthoate has shown its utility in creating a wide range of 1,8-difunctionalized naphthalenes through Sonogashira coupling, highlighting the derivatization potential of such intermediates. tandfonline.comfigshare.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is a rapidly expanding frontier that promises to accelerate the pace of chemical discovery. eurekalert.orgspaceweekly.com For this compound, these computational tools can be leveraged to predict its behavior and optimize its synthesis and application.

Potential applications of AI and ML include:

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the products, yields, and selectivity of new transformations involving this compound. rjptonline.orgsciencedaily.com

Condition Optimization: AI algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst, solvent) to identify the optimal conditions for a desired outcome, minimizing the need for laborious trial-and-error experimentation.

De Novo Design: AI can be used to design novel derivatives of this compound with specific target properties, guiding synthetic efforts toward molecules with high potential for applications in materials science or pharmaceuticals.

Mechanistic Insights: Computational studies and machine learning can help elucidate complex reaction mechanisms, providing a deeper understanding of the factors that control reactivity and selectivity. sciencepublishinggroup.com This knowledge can then be used to design more efficient and selective reactions. eurekalert.org The integration of these predictive technologies will undoubtedly streamline the research and development process, enabling faster innovation in the chemistry of this compound. nih.gov

Q & A

Q. Characterization :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., iodine at position 2) and ester functionality. IR spectroscopy verifies carbonyl (C=O) stretching (~1720 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and isotopic pattern for iodine.

Documentation : Include full experimental details (reagent ratios, reaction times, purification parameters) to enable replication .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodology :

Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like ACD/Labs or Gaussian) 17.

Crystallography : If available, perform single-crystal X-ray diffraction to resolve ambiguities in substitution patterns (e.g., distinguishing 1- vs. 2-iodo isomers) .

Contamination Checks : Re-run purification steps and verify solvent purity (e.g., deuterated solvent peaks in NMR).

Peer Review : Share raw data (e.g., FID files) with collaborators for independent analysis .

Advanced Research Questions